molecular formula C17H14N2O2S B2844081 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide CAS No. 324538-53-6

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2844081
CAS No.: 324538-53-6
M. Wt: 310.37
InChI Key: MSWVUCWVRXJTKT-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a synthetic small molecule featuring a thiazole core linked to a naphthalene ring system via a carboxamide bridge. The thiazole moiety is a privileged structure in medicinal chemistry, known for its significant role in drug discovery due to its diverse biological activities and presence in several therapeutic agents . This particular compound integrates a naphthalene group, a rigid, planar polycyclic aromatic system that often enhances interactions with biological targets through π-π stacking, which can be valuable in the development of probes and lead compounds. The structural architecture of this chemical suggests broad potential in preclinical research. Thiazole-containing compounds are extensively investigated for their anticancer , antimicrobial , antifungal , and central nervous system (CNS) activities . Specifically, the N-(thiazol-2-yl)benzamide scaffold has recently been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical pentameric ligand-gated ion channel . These analogs act as negative allosteric modulators, providing crucial research tools for elucidating the poorly understood physiological functions of ZAC in the brain and peripheral tissues . This product is provided for non-human research applications. It is intended for use by qualified scientists in laboratory settings for purposes such as hit identification, lead optimization, structure-activity relationship (SAR) studies, and investigating mechanisms of action. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-10-15(11(2)20)22-17(18-10)19-16(21)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWVUCWVRXJTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the naphthalene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The acetyl and methyl groups are introduced through alkylation reactions. The final step involves the coupling of the thiazole derivative with naphthalene-1-carboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole or naphthalene rings .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The naphthalene moiety can intercalate with DNA, affecting transcription and replication processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide and related compounds:

Compound Name Structure Molecular Formula Key Features Reported Biological Activity Synthesis Method
This compound (Target) Thiazole with 5-acetyl, 4-methyl; naphthalene carboxamide Likely ~C₁₇H₁₅N₃O₂S* Large aromatic surface (naphthalene); electron-withdrawing acetyl group Assumed anticancer (analog-based) Likely carbodiimide-mediated coupling
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide Thiazole with 5-acetyl, 4-methyl; cyclopropylbenzamide, chlorine substituent C₁₆H₁₅ClN₂O₂S Chlorine enhances lipophilicity; cyclopropyl group may modulate steric effects Not specified Unclear, possibly similar coupling
N-(5-methyl-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide Thiazole with 5-methyl; biphenyl carboxamide C₁₇H₁₄N₂OS Biphenyl enhances π-π stacking; simpler substituents Unknown Amide coupling
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Thiazole with 2,4-dichlorobenzyl; thiophene carboxamide C₁₇H₁₂Cl₂N₂OS Dichlorobenzyl (electron-withdrawing); thiophene for planar structure Significant cytotoxicity Click chemistry (Cu-catalyzed)
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides Thiazole with benzyl substituent; imidazoline ring fused to carboxamide Variable (R = substituent) Imidazoline ring enhances hydrogen bonding; benzyl modulates solubility Anticancer (NCI-screened) Ring closure with ethylenediamine

*Note: The molecular formula for the target compound is inferred from analogs.

Structural and Functional Insights

Aromatic Systems: Naphthalene (target) offers a larger aromatic surface than biphenyl () or thiophene (), possibly improving binding via π-π stacking . Steric Modulation: Cyclopropyl () and benzyl () groups may influence steric hindrance and solubility .

Synthetic Approaches: Carbodiimide-Mediated Coupling: Used in pyrazole carboxamide synthesis (), likely applicable to the target compound . Ring-Closure Reactions: Ethylenediamine-driven imidazoline formation () highlights versatility in heterocycle synthesis .

Biological Activity Trends: Thiazoles with dichlorobenzyl () or imidazoline () groups show pronounced anticancer activity, suggesting substituent polarity and hydrogen-bonding capacity are critical . The target compound’s naphthalene moiety may confer unique pharmacokinetic properties, such as prolonged half-life or enhanced tissue penetration.

Q & A

Q. What are the standard synthetic routes for synthesizing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Hantzsch Thiazole Synthesis : Involves condensation of α-haloketones (e.g., chloroacetone) with thioamides under acidic conditions to form the thiazole core. Subsequent acetylation and coupling with naphthalene-1-carboxamide are performed .
  • 1,3-Dipolar Cycloaddition : Copper-catalyzed reactions between azides and alkynes (click chemistry) can generate triazole intermediates, which are functionalized into the target structure. Optimized conditions include Cu(OAc)₂ catalyst in a tert-BuOH:H₂O (3:1) solvent system at room temperature .
  • Key Steps : Monitor reaction progress via TLC (hexane:ethyl acetate 8:2), purify via recrystallization (ethanol), and confirm purity using NMR and HRMS .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹ for acetyl and carboxamide groups, NH stretch at ~3260–3300 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) reveals aromatic proton environments (δ 7.2–8.6 ppm), methyl groups (δ 2.0–2.5 ppm), and triazole/thiazole protons (δ 5.3–5.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) and aromaticity .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy within 0.001 Da) .

Q. What methodologies evaluate the compound’s anticancer potential?

  • Methodological Answer :
  • NCI-60 Screening : Follow the Developmental Therapeutics Program (DTP) protocol, testing against 60 human cancer cell lines at 10 μM concentrations. Measure GI₅₀ (50% growth inhibition) and LC₅₀ (lethality) values .
  • In Vitro Assays : Use MTT or SRB assays on specific cell lines (e.g., leukemia, breast cancer). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to Cu(OAc)₂, such as CuI or Ru-based catalysts, to enhance regioselectivity in cycloadditions .
  • Green Chemistry : Replace hazardous solvents (e.g., DMF) with ionic liquids or PEG-400. Use microwave-assisted synthesis to reduce reaction time .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for complex mixtures .

Q. How can contradictory structure-activity relationship (SAR) data be resolved?

  • Methodological Answer :
  • Comparative Bioassays : Re-test analogs under standardized conditions (e.g., same cell line, passage number, and incubation time) to minimize variability .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with mutagenesis studies if binding sites conflict with bioactivity data .
  • Metabolite Profiling : Identify degradation products via LC-MS to rule out off-target effects .

Q. What strategies enhance bioactivity in derivatives?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) on the naphthalene ring to improve binding affinity. Replace acetyl with trifluoroacetyl for metabolic stability .
  • Regiochemistry : Modify substitution patterns on the thiazole ring (e.g., 4-methyl vs. 5-acetyl) to optimize steric and electronic interactions .
  • Prodrug Design : Mask carboxamide as ester derivatives to enhance bioavailability .

Q. How is compound stability assessed under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Plasma Stability : Use human or murine plasma to assess esterase-mediated hydrolysis. Centrifuge samples at 10,000 rpm and analyze supernatant .
  • Light/Temperature Stability : Store under accelerated conditions (40°C, 75% RH) and track degradation products .

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